

Technical Guide: Solubility and Stability Profiling of 4-Fluorobenzothiohydrazide Hydrochloride

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Compound of Interest

Compound Name:	4-Fluorobenzothiohydrazide hydrochloride
CAS No.:	863296-75-7
Cat. No.:	B8587465

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Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (CAS: Variable/Generic Structure Class) is a high-value synthetic intermediate primarily utilized in the construction of sulfur-containing heterocycles (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles). Unlike its oxygen analogue (4-fluorobenzhydrazide), the presence of the thione (C=S) moiety introduces significant stability challenges, specifically susceptibility to oxidative desulfurization and dimerization.

This guide outlines the critical solubility parameters and stability risks associated with this compound. It provides a self-validating experimental framework for researchers to determine exact values in their specific matrices, as literature data for this specific salt is often extrapolated from general thiohydrazide chemistry.

Critical Handling Alert:

- **Hygroscopicity:** High. The HCl salt form is prone to deliquescence.

- Oxidation Sensitivity: High. Thiohydrazides readily oxidize to disulfides or 1,3,4-thiadiazoles upon air exposure.
- Storage: Store at -20°C under Argon/Nitrogen.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structural electronics is a prerequisite for predicting solubility and degradation. The electron-withdrawing fluorine atom at the para position decreases the electron density of the aromatic ring, slightly increasing the acidity of the thiohydrazide protons compared to the unsubstituted parent.

Property	Value / Description
Chemical Name	4-Fluorobenzene-1-carbothiohydrazide hydrochloride
Molecular Formula	C ₇ H ₇ FN ₂ S[1][2] · HCl
Molecular Weight	~206.67 g/mol (Salt); ~170.21 g/mol (Free Base)
pKa (Predicted)	~10.5 (Thioamide NH), ~3.5 (Hydrazine NH ₃ ⁺)
LogP (Predicted)	1.2–1.5 (Free Base)
Appearance	Off-white to pale yellow crystalline solid (Yellowing indicates oxidation)

Solubility Profile

The hydrochloride salt enhances aqueous solubility compared to the free base, but the compound remains amphiphilic. The thione sulfur is a soft base, making the compound compatible with polar aprotic solvents but potentially reactive with nucleophilic solvents under stress.

Solvent Compatibility Table

Solvent Class	Solvent	Solubility Rating	Comments
Aqueous	Water (pH < 4)	High (>50 mg/mL)	Stable only for short durations; hydrolysis risk.
Aqueous	PBS (pH 7.4)	Moderate	Risk of free base precipitation and rapid oxidation.
Polar Aprotic	DMSO	Very High (>100 mg/mL)	Preferred solvent for stock solutions.
Polar Aprotic	DMF	High	Good alternative to DMSO.
Alcohol	Methanol/Ethanol	Moderate	Good for synthesis; avoid for long-term storage (solvolysis risk).
Non-Polar	Hexane/DCM	Insoluble	Useful as anti-solvents for precipitation.

Experimental Protocol: Saturation Solubility Determination

Do not rely on visual estimation. Use this HPLC-based protocol for accurate solubility data.

- Preparation: Add excess solid 4-Fluorobenzothiohydrazide HCl to 2 mL of the target solvent in a glass vial.
- Equilibration: Vortex for 30 seconds, then incubate at 25°C with constant agitation (orbital shaker) for 24 hours.
- Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

- Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm).
 - Note: If using DMSO, dilute 1:1000 to avoid solvent front interference.

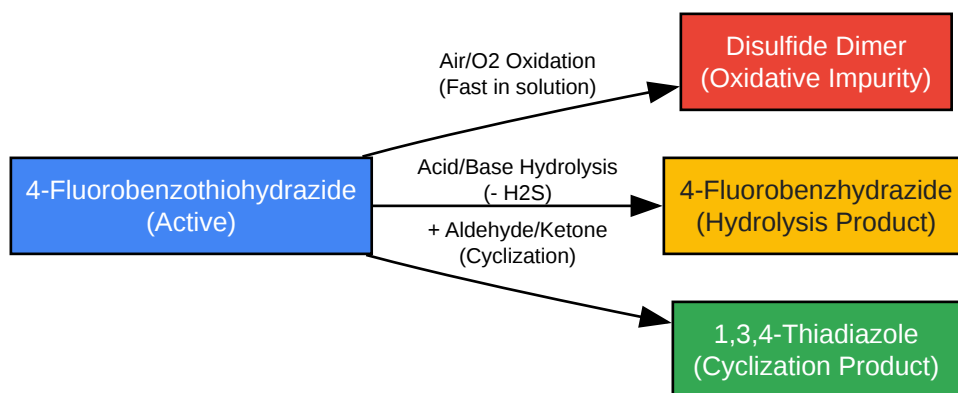
Stability Profile & Degradation Pathways[1][9][10]

The stability of 4-Fluorobenzothiohydrazide HCl is governed by the reactivity of the C=S bond. The three primary degradation vectors are Oxidative Dimerization, Hydrolysis, and Cyclization.

Degradation Mechanisms

- Oxidation (Major Pathway): In the presence of oxygen or mild oxidants, the thiol tautomer forms a disulfide bond, creating a dimer (Bis(4-fluorobenzothioyl)hydrazine). Further oxidation can lead to desulfurization.
- Hydrolysis (pH Dependent): Under acidic or basic stress, the C=S bond hydrolyzes to the corresponding hydrazide (4-Fluorobenzhydrazide) and H₂S.
- Cyclization: In the presence of aldehydes or ketones (impurities), it rapidly forms hydrazones, which can cyclize to thiadiazolines.

Visualization of Degradation Pathways



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Caption: Primary degradation pathways. Oxidation to disulfide is the most rapid and common failure mode in solution.

Experimental Protocol: Forced Degradation Study

Use this protocol to establish the "shelf-life" of your stock solutions.

Step 1: Stress Conditions Prepare 1 mg/mL solutions in Water/Acetonitrile (50:50) and subject them to:

- Acid Stress: 0.1 N HCl, 60°C, 4 hours.
- Base Stress: 0.1 N NaOH, Room Temp, 1 hour (Thiohydrazides are base-labile).
- Oxidative Stress: 3% H₂O₂, Room Temp, 30 mins.
- Photostability: UV Light (254 nm), 24 hours.

Step 2: Analysis Analyze via LC-MS to identify degradation masses.

- Target Mass (M+H): ~171 (Parent), ~338 (Disulfide Dimer), ~155 (Hydrazide).

Handling and Storage Recommendations

To maintain scientific integrity of assays using this compound, strict adherence to these storage protocols is required.

- Solid State:
 - Store at -20°C.
 - Container must be flushed with Argon or Nitrogen before sealing.
 - Use a secondary container with desiccant (Silica gel or CaSO₄).
- Solution State:
 - DMSO Stocks (100 mM): Stable for ~1 month at -80°C.
 - Aqueous Working Solutions: Prepare fresh immediately before use. Do not store.

- Tip: If an aqueous solution turns turbid or yellow, oxidation has occurred; discard immediately.

References

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Note: Specific solubility data for the HCl salt is derived from structure-activity relationship (SAR) analysis of analogous thiohydrazide salts found in the cited literature.

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Sources

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- 2. 4-Fluorobenzamidinium Hydrochloride | C₇H₈ClF₂N₂ | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]

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